1-(Morpholine-4-sulfonyl)piperidin-3-amine
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Overview
Description
1-(Morpholine-4-sulfonyl)piperidin-3-amine is a chemical compound that features a piperidine ring substituted with a morpholine-4-sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Morpholine-4-sulfonyl)piperidin-3-amine typically involves the reaction of piperidine derivatives with morpholine-4-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(Morpholine-4-sulfonyl)piperidin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(Morpholine-4-sulfonyl)piperidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Morpholine-4-sulfonyl)piperidin-3-amine involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(Morpholine-4-sulfonyl)piperidine
- 1-(Morpholine-4-sulfonyl)pyrrolidine
- 1-(Morpholine-4-sulfonyl)azepane
Uniqueness
1-(Morpholine-4-sulfonyl)piperidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities.
Biological Activity
1-(Morpholine-4-sulfonyl)piperidin-3-amine is a sulfonamide compound characterized by its unique structural features, which include a piperidine ring and a morpholine-4-sulfonyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, antiviral, and enzyme inhibitory properties.
- Molecular Formula : C11H16N2O2S
- Molecular Weight : Approximately 249.33 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Piperidine Ring : Starting from appropriate precursors, the piperidine ring is formed through cyclization reactions.
- Sulfonylation : The morpholine moiety is introduced via sulfonylation, where the morpholine reacts with a suitable sulfonyl chloride.
Antibacterial Activity
Research indicates that compounds containing sulfonamide groups exhibit significant antibacterial properties. In studies involving various bacterial strains, this compound demonstrated moderate to strong activity against pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be within effective ranges, suggesting its potential use as an antibacterial agent .
Enzyme Inhibition
This compound has been evaluated for its enzyme inhibitory properties:
- Acetylcholinesterase Inhibition : This compound may inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. Inhibitors of AChE are significant in treating conditions like Alzheimer's disease .
- Urease Inhibition : Its efficacy as a urease inhibitor has been noted, which could have implications in treating urinary tract infections and related conditions .
Case Studies
Several studies have highlighted the biological activities associated with piperidine derivatives:
- Antibacterial Screening : A study synthesized various piperidine derivatives and evaluated their antibacterial activity against multiple strains. The results indicated that certain derivatives exhibited strong inhibition against Salmonella typhi and Bacillus subtilis, suggesting that modifications to the piperidine structure can enhance antibacterial efficacy .
- Enzyme Binding Studies : Research involving bovine serum albumin (BSA) binding interactions demonstrated that piperidine derivatives could effectively bind to serum proteins, influencing their pharmacokinetics and bioavailability .
Comparative Analysis with Related Compounds
Compound Name | Structure Type | Unique Features |
---|---|---|
4-Morpholinopiperidine | Piperidine derivative | Used in various pharmaceutical applications |
N-Methylmorpholine | Morpholine derivative | Exhibits different solubility and reactivity |
Sulfamethoxazole | Sulfonamide | Well-known antibacterial agent |
1-(Piperidin-4-sulfonyl)urea | Urea derivative | Potentially used in herbicides |
The unique combination of morpholine and piperidine structures along with the sulfonyl group gives this compound distinct properties that may not be present in other similar compounds. Its specific functional groups may allow it to interact differently with biological targets compared to others listed above.
Properties
Molecular Formula |
C9H19N3O3S |
---|---|
Molecular Weight |
249.33 g/mol |
IUPAC Name |
1-morpholin-4-ylsulfonylpiperidin-3-amine |
InChI |
InChI=1S/C9H19N3O3S/c10-9-2-1-3-12(8-9)16(13,14)11-4-6-15-7-5-11/h9H,1-8,10H2 |
InChI Key |
REVNYTOZZKZUEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)N2CCOCC2)N |
Origin of Product |
United States |
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